![molecular formula C12H12N2O2 B2454168 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1171501-41-9](/img/structure/B2454168.png)
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazoles and their derivatives have been synthesized using various methods . For instance, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles display innumerable chemical properties . They have shown luminescent and fluorescent properties, with some of these compounds having important applications in material chemistry .Scientific Research Applications
Structural and Spectral Studies
Structural and Theoretical Investigations : Studies on derivatives of pyrazole-4-carboxylic acid, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their structural and spectral properties. These investigations include experimental and theoretical approaches, such as NMR, FT-IR spectroscopy, and X-ray diffraction, alongside density functional theory (DFT) calculations (Viveka et al., 2016).
Crystallographic Analysis : Research on molecules like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals insights into their molecular structure, including the orientation of various groups and intramolecular hydrogen bonding, which are essential for understanding the chemical properties and potential applications of these compounds (Zia-ur-Rehman et al., 2008).
Synthetic Applications
Derivative Synthesis : Research has been conducted on the synthesis of various derivatives of pyrazole carboxylic acids, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylate, showcasing the versatility of these compounds in creating complex molecular structures with potential applications in various fields (Asma et al., 2018).
Functionalization Reactions : Studies on the functionalization reactions of pyrazole carboxylic acids, such as 1H-pyrazole-3-carboxylic acid, demonstrate their potential in organic synthesis, particularly in creating new compounds with varied chemical properties (Yıldırım et al., 2005).
Chemical Properties and Reactions
Molecular Conformation and Hydrogen Bonding : Understanding the molecular conformation and hydrogen bonding in pyrazole derivatives, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylate, is crucial for their application in designing new materials and pharmaceuticals (Kasımoğulları & Arslan, 2010).
Ionization Constants and Medium Effects : Research into the ionization constants of pyrazole carboxylic acid derivatives, such as 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid, provides valuable data for understanding their behavior in different environments, which is essential for pharmaceutical and chemical applications (Alkan et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been found to interact withcAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
This could lead to changes in cellular signaling and function .
Biochemical Pathways
Given its potential target, it may influence pathways regulated by camp, a key second messenger involved in a variety of cellular processes .
Result of Action
Modulation of camp levels can have wide-ranging effects, potentially influencing processes such as cell proliferation, apoptosis, and inflammation .
Action Environment
Factors such as pH, temperature, and the presence of other biological molecules could potentially impact the compound’s activity .
properties
IUPAC Name |
1,5-dimethyl-3-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGGJXVTZCRGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.